5-bromo-N-(3,5-dimethylphenyl)-2-methoxybenzamide
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Overview
Description
5-bromo-N-(3,5-dimethylphenyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom at the 5th position, a 3,5-dimethylphenyl group attached to the nitrogen atom, and a methoxy group at the 2nd position of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3,5-dimethylphenyl)-2-methoxybenzamide typically involves the following steps:
N-Arylation: The N-arylation of the brominated benzamide with 3,5-dimethylaniline can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, in the presence of a base like potassium carbonate and a ligand like Xantphos.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide, sodium thiolate, or primary amines in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-methoxy-5-bromo-N-(3,5-dimethylphenyl)benzaldehyde or 2-methoxy-5-bromo-N-(3,5-dimethylphenyl)benzoic acid.
Reduction: Formation of 5-bromo-N-(3,5-dimethylphenyl)-2-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-(3,5-dimethylphenyl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials with specific properties, such as non-linear optical materials and polymers.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3,5-dimethylphenyl)-2-methoxybenzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine atom and the methoxy group can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenecarboxamide
- 5-bromo-N-(3,5-dimethylphenyl)-2-aminobenzamide
- 5-bromo-N-(3,5-dimethylphenyl)-2-hydroxybenzamide
Uniqueness
5-bromo-N-(3,5-dimethylphenyl)-2-methoxybenzamide is unique due to the presence of the methoxy group at the 2nd position, which can significantly influence its chemical reactivity and biological activity. The combination of the bromine atom and the 3,5-dimethylphenyl group also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
5-bromo-N-(3,5-dimethylphenyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-10-6-11(2)8-13(7-10)18-16(19)14-9-12(17)4-5-15(14)20-3/h4-9H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXSIDUWZANXNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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